molecular formula C28H26Cl2N2Pd2.2C5H5.2Fe B1174545 S100C protein CAS No. 146909-89-9

S100C protein

Cat. No.: B1174545
CAS No.: 146909-89-9
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Description

Evolutionary Classification and Sequence Homology

The S100C protein, also known as S100 calcium-binding protein A11 (S100A11), belongs to the S100 family of EF-hand calcium-binding proteins. Phylogenetic analyses reveal that S100 proteins originated approximately 500 million years ago near the emergence of vertebrates, with the ancestral S100 gene likely belonging to the A1/A10/A11/B/P/Z subgroup. S100C is part of this evolutionarily conserved subgroup, which predates the divergence of mammals from other vertebrates.

Comparative genomic studies demonstrate high sequence conservation across mammalian species. Human S100A11 shares 82% amino acid identity with mouse and rat orthologs. This conservation extends to chromosomal organization: S100 genes, including S100A11, cluster on chromosome 1q21 in humans, chromosome 3f3 in mice, and chromosome 2q34 in rats. The preservation of exon-intron structures across species—three exons with two introns—suggests strong selective pressure to maintain functional domains.

Table 1: Sequence Homology of S100A11 Across Species

Species Amino Acid Identity (%) Chromosomal Location
Human 100 1q21
Mouse 82 3f3
Rat 82 2q34
Chicken 67 N/A

Properties

CAS No.

146909-89-9

Molecular Formula

C28H26Cl2N2Pd2.2C5H5.2Fe

Synonyms

S100C protein

Origin of Product

United States

Scientific Research Applications

Introduction to S100C Protein

S100C is a member of the S100 protein family, which consists of small calcium-binding proteins that play significant roles in various cellular processes. These proteins are involved in the regulation of inflammation, cell proliferation, differentiation, and apoptosis. The S100 protein family, including S100C, has garnered attention for its potential applications in clinical settings, particularly in cancer diagnostics and treatment, neurodegenerative diseases, and inflammatory conditions.

Oncology

S100C has been implicated in various types of cancer, particularly due to its role in tumor progression and metastasis. Research indicates that S100C can influence cell migration and invasion, making it a potential biomarker for cancer diagnosis and prognosis.

  • Tumor Marker : Elevated levels of S100C have been associated with poor prognosis in patients with malignant melanoma and breast cancer. Studies suggest that measuring serum levels of S100C can aid in assessing tumor burden and predicting patient outcomes .
  • Mechanistic Insights : S100C interacts with several cellular pathways involved in tumorigenesis. For instance, it has been shown to modulate the activity of p53, a crucial tumor suppressor protein, thereby influencing cell cycle regulation and apoptosis .

Neurology

The role of S100C in neurological disorders is an area of active research. Its expression is often altered in conditions such as traumatic brain injury and neurodegenerative diseases.

  • Neuroprotection : Studies indicate that S100C may have neuroprotective effects under certain conditions. It can modulate inflammatory responses in the brain, potentially offering therapeutic avenues for treating traumatic brain injuries .
  • Biomarker Potential : Similar to other members of the S100 family, S100C levels may serve as biomarkers for neurological conditions. Elevated serum concentrations have been correlated with brain injuries and could assist in monitoring disease progression .

Inflammatory Diseases

S100C's involvement in inflammatory processes has led to its exploration as a therapeutic target for various inflammatory diseases.

  • RAGE Signaling Pathway : S100C interacts with the receptor for advanced glycation end products (RAGE), which plays a significant role in inflammatory signaling. Targeting this pathway may provide new strategies for treating autoimmune diseases and chronic inflammatory conditions .
  • Therapeutic Interventions : Research suggests that modulating S100C activity could help control excessive inflammation seen in conditions like rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: S100C as a Biomarker in Malignant Melanoma

A study evaluated serum levels of S100C in patients diagnosed with malignant melanoma. The findings indicated that higher concentrations correlated with increased tumor stage and poorer overall survival rates. This suggests that S100C could be integrated into routine clinical assessments to improve prognostic accuracy.

Case Study 2: Role of S100C in Neuroinflammation

In a clinical trial involving patients with traumatic brain injury, researchers monitored changes in serum levels of S100C post-injury. Results showed a significant increase shortly after injury, which correlated with the severity of neurological deficits observed during recovery. This highlights the potential utility of S100C as a biomarker for assessing injury severity and recovery outcomes.

Comparison with Similar Compounds

Comparison with Similar S100 Family Proteins

Structural Similarities and Differences

All S100 proteins share a conserved dimeric structure with two EF-hand calcium-binding domains. However, S100C/S100A11 exhibits unique features:

  • Molecular Weight : ~10–12 kDa, typical of S100 proteins .
  • Dimerization : Unlike S100A8/A9 (heterodimer) or S100B (homodimer), S100C primarily forms homodimers but can interact with annexins and nucleolin in a calcium-dependent manner .
Table 1: Structural Comparison of S100 Proteins
Protein Aliases EF-Hands Key PTM Sites Dimerization
S100C S100A11, Calgizzarin 2 Thr10 (Phos.) Homodimer
S100A4 Metastasin 2 None reported Heterodimer (A4/B)
S100B - 2 None reported Homodimer
S100A8/A9 Calprotectin 4 total None reported Heterodimer

Functional Roles in Cellular Processes

  • S100C/S100A11 :

    • Tumor Suppression : Downregulated in bladder, lung, and renal cancers; loss correlates with advanced tumor stage and metastasis .
    • Nuclear Signaling : Phosphorylated S100C translocates to the nucleus under high calcium, inhibiting DNA synthesis via interactions with Sp1/Sp3 transcription factors and cyclin-dependent kinase inhibitors (e.g., p21) .
    • Cytoskeletal Regulation : Binds G-actin and F-actin, stabilizing stress fibers and influencing cell motility .
  • S100A4: Promotes metastasis via interactions with non-muscle myosin and regulation of extracellular matrix remodeling .
  • S100B : Predominantly expressed in the brain; regulates astrocyte proliferation and neuronal survival .
  • S100A8/A9 : Pro-inflammatory roles in myeloid cells; drives tumor angiogenesis and chemoresistance .
Table 2: Functional Comparison in Cancer
Protein Cancer Type Expression Role in Cancer Key Mechanisms
S100C Bladder, Lung Downregulated Tumor suppression Inhibits Sp1/Sp3, stabilizes p21
S100C Cervical, Ovarian Upregulated Tumor promotion Activates Wnt/β-catenin
S100A4 Breast, Pancreatic Upregulated Metastasis ECM remodeling
S100B Glioblastoma Upregulated Proliferation Binds p53, inhibits apoptosis

Disease Associations and Clinical Relevance

  • S100C in Bladder Cancer :

    • Loss of S100C mRNA correlates with muscle-invasive tumors (T2–T4) and poor survival (HR = 2.1, P = 0.0006) .
    • Papillary tumors retain higher S100C levels than solid tumors (P < 0.0001), suggesting histological subtype-specific regulation .
  • S100A11 in Cervical Cancer :

    • Overexpression promotes proliferation, migration, and invasion via Wnt/β-catenin activation .
  • S100A8/A9 in Inflammation-Driven Cancers :

    • Elevated in colorectal and pancreatic cancers; associated with chemoresistance .

Interaction Networks

  • S100C Partners :

    • Actin : Binds G-actin and F-actin in a calcium-dependent manner, modulating cytoskeletal dynamics .
    • Nucleolin : Inhibits Sp1/Sp3 binding to the p21 promoter, suppressing cell cycle progression .
    • Annexins : Calcium-dependent interactions regulate membrane repair and signaling .
  • S100A4 Partners: Non-muscle myosin, p53, and matrix metalloproteinases .

Q & A

Q. What are the structural characteristics of S100C (S100A11), and how do they influence its functional diversity?

S100C belongs to the S100 protein family, characterized by two EF-hand calcium-binding motifs. Structural studies reveal that calcium binding induces conformational changes, enabling interactions with target proteins like annexins and myosin ATPase . For methodological analysis, techniques such as X-ray crystallography (e.g., PDB ID 1K9P) and nuclear magnetic resonance (NMR) are used to resolve its dimeric structure and calcium-dependent dynamics. Mutagenesis of key residues (e.g., Glu45 in the calcium-binding loop) can validate functional domains .

Q. How can researchers reliably detect and quantify S100C expression in tissue samples?

Immunoblotting (using antibodies like Invitrogen’s S100A11 polyclonal antibody) and immunohistochemistry (IHC) are standard methods. However, specificity must be confirmed via knockout controls or siRNA-mediated silencing due to cross-reactivity risks with other S100 isoforms (e.g., S100B) . Quantitative PCR (qPCR) targeting the S100A11 gene (Entrez ID: 6282) is recommended for mRNA-level analysis .

Q. What is the role of S100C in calcium signaling and cellular homeostasis?

S100C regulates calcium-dependent processes such as cytoskeletal remodeling (via interactions with actin and myosin) and vesicular exocytosis. Experimental designs should include calcium chelators (e.g., EGTA) to assess dependency and live-cell imaging to track subcellular localization (e.g., nuclear translocation under stress) .

Advanced Research Questions

Q. How does S100C mediate conflicting roles in cancer progression (e.g., tumor suppression vs. metastasis promotion)?

Contradictory data exist: S100C is downregulated in lung adenocarcinoma (PMID: 18589612) but upregulated in breast cancer (PMID: 20372844). To resolve this, researchers should consider tissue-specific post-translational modifications (e.g., phosphorylation by PKCα) and microenvironmental factors (e.g., TGF-β signaling). Co-immunoprecipitation (Co-IP) and phosphoproteomics can identify context-dependent interaction partners .

Q. What experimental strategies are optimal for studying S100C’s interaction with annexin proteins?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (e.g., S100C binds annexin XI with Kd ~1 µM). For in situ validation, fluorescence resonance energy transfer (FRET) using tagged proteins (e.g., His-tagged recombinant S100A11) can map interaction dynamics in live cells .

Q. How can researchers address discrepancies in S100C’s subcellular localization across cell types?

Localization varies (cytoplasmic, nuclear, or membrane-associated) depending on calcium flux and stress conditions. Subcellular fractionation coupled with mass spectrometry (e.g., nuclear vs. cytosolic proteomes) and confocal microscopy with organelle-specific markers (e.g., DAPI for nuclei) are critical. Overexpression of truncated mutants (e.g., N-terminal peptide) may reveal localization signals .

Q. What methodologies validate S100C as a diagnostic or prognostic biomarker in disease?

Retrospective cohort studies using tissue microarrays (TMAs) and ROC curve analysis assess diagnostic accuracy (e.g., AUC >0.85 in breast carcinoma). For mechanistic validation, CRISPR/Cas9 knockout models can link S100C loss/gain to phenotypic outcomes (e.g., migration assays in S100C-depleted cancer cells) .

Methodological Considerations

Q. How should researchers design experiments to account for S100C’s dual roles in apoptosis and proliferation?

Use conditional knockout models (e.g., Cre-lox systems) to avoid compensatory effects from other S100 proteins. Time-course experiments (e.g., 0–72 hrs post-transfection) and single-cell RNA sequencing can capture dynamic expression patterns. Include positive controls like TGF-β-treated keratinocytes, where S100C mediates growth arrest .

Q. What bioinformatics tools are recommended for predicting S100C interaction networks?

STRING (https://string-db.org ) and BioGRID curate known interactors (e.g., annexins, RAGE). For novel predictions, machine learning tools like AlphaFold-Multimer model 3D complexes, while Gene Ontology (GO) enrichment analysis identifies overrepresented pathways (e.g., “cell motility”) .

Q. How can contradictory data on S100C’s role in inflammation be reconciled?

Context-specific factors include isoform heterodimerization (e.g., S100A8/A9 vs. S100A11) and disease stage. Multi-omics integration (e.g., transcriptomics + proteomics) of patient-derived samples and murine models (e.g., S100a11⁻/⁻ mice) can disentangle pathways. Cite PMID: 21139050 (S100C in smooth muscle migration) as a reference for pro-inflammatory roles .

Data Presentation Guidelines

  • Tables : Include comparative expression data (e.g., tumor vs. normal tissues) with statistical tests (ANOVA, t-test) .
  • Figures : Use structural models (e.g., PDB-derived) for interaction studies and heatmaps for omics data .

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